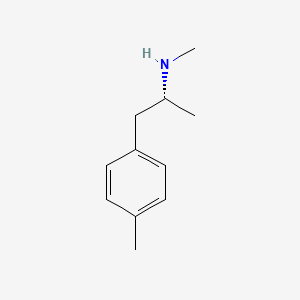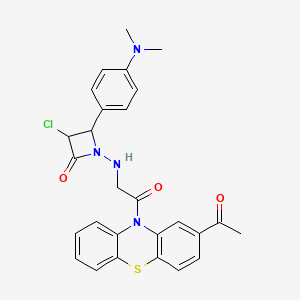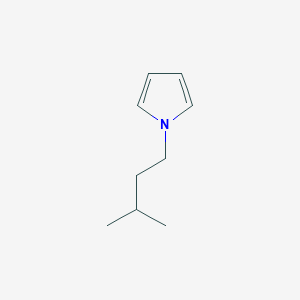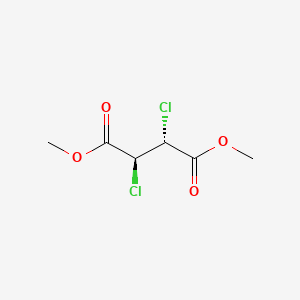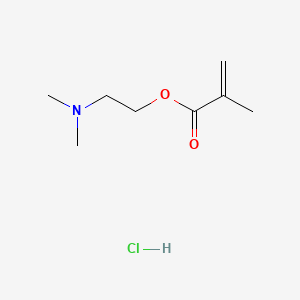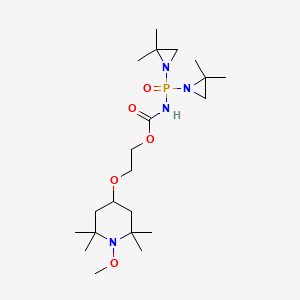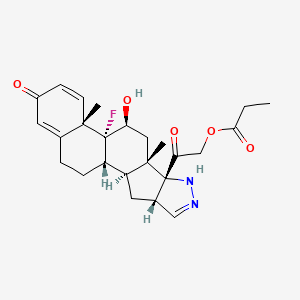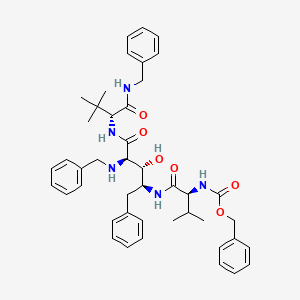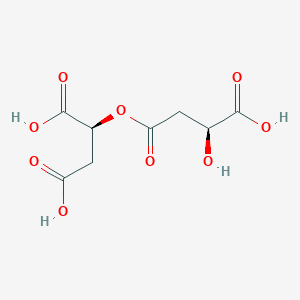
S-Malate dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Malate dimer is a compound derived from malic acid, which is a naturally occurring substance found in various fruits. It is an important intermediate in the citric acid cycle, a key metabolic pathway that provides energy in living organisms. The dimer form of S-Malate is particularly interesting due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Malate dimer typically involves the esterification of malic acid. This process can be catalyzed by various acids or bases under controlled temperature and pressure conditions. The reaction generally proceeds as follows:
Esterification: Malic acid reacts with an alcohol in the presence of a catalyst to form the ester.
Dimerization: The esterified malic acid undergoes a dimerization process, often facilitated by heat or specific catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous monitoring and adjustment of temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions
S-Malate dimer undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetate.
Reduction: Formation of malate from oxaloacetate.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include oxaloacetate, malate, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
S-Malate dimer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Wirkmechanismus
The mechanism of action of S-Malate dimer involves its participation in the citric acid cycle. It acts as a substrate for malate dehydrogenase, an enzyme that catalyzes the conversion of malate to oxaloacetate. This reaction is crucial for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include various enzymes and coenzymes involved in the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Malate: Another isomer of malate with similar properties but different stereochemistry.
Oxaloacetate: A key intermediate in the citric acid cycle.
Fumarate: Another intermediate in the citric acid cycle with distinct structural features.
Uniqueness
S-Malate dimer is unique due to its dimeric structure, which imparts different physical and chemical properties compared to its monomeric counterparts. This uniqueness makes it valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
276871-10-4 |
|---|---|
Molekularformel |
C8H10O9 |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
InChI-Schlüssel |
OFUWZMAKRPRJLU-IMJSIDKUSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


